

Characterization of self-assembled monolayers from (3-Chloropropyl)trimethylsilane

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Compound of Interest

Compound Name: (3-Chloropropyl)trimethylsilane

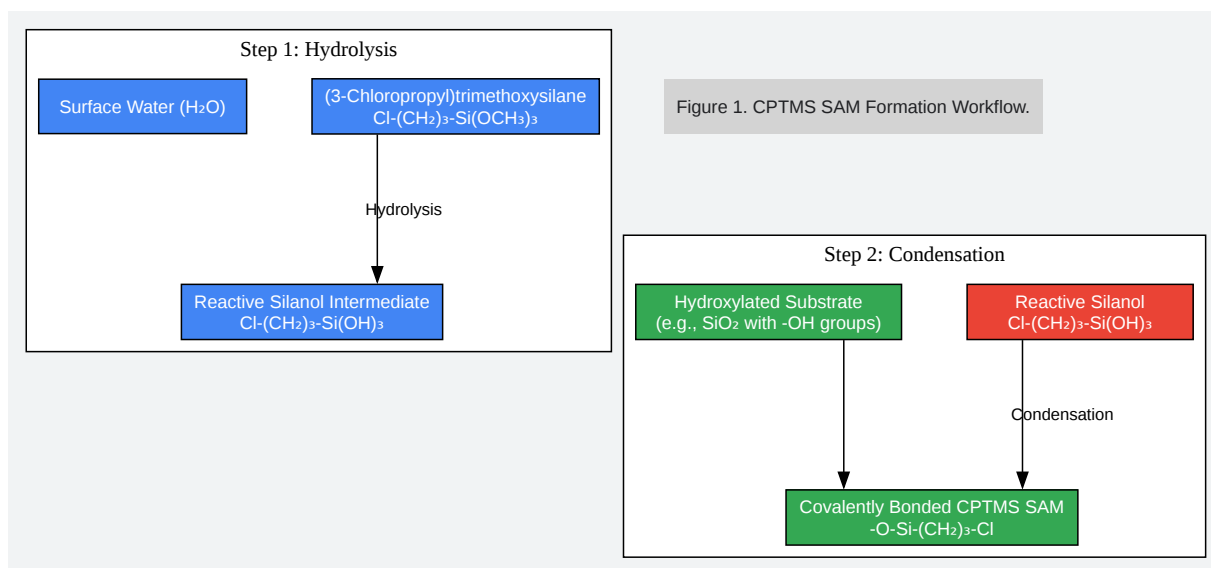
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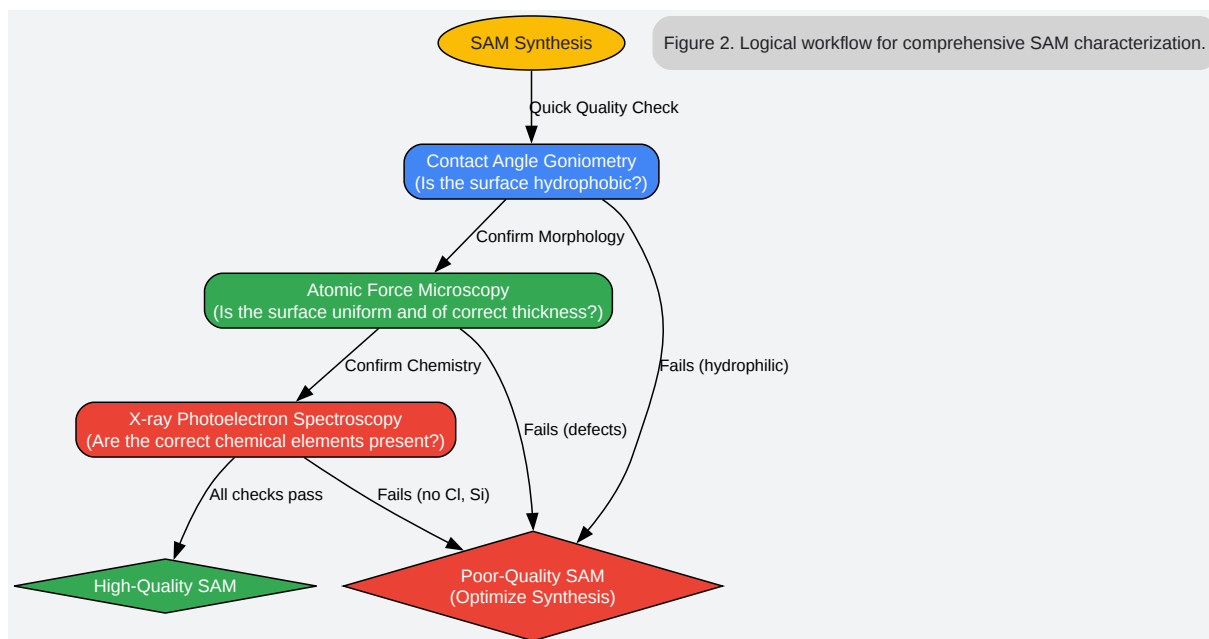
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The Foundation: CPTMS SAM Formation

The utility of CPTMS lies in its bifunctional nature.^[4] The trimethoxysilyl headgroup reacts with surface hydroxyl (-OH) groups to form stable, covalent siloxane (Si-O-Surface) bonds, while the terminal chloropropyl group remains exposed, acting as a versatile chemical handle for further functionalization, such as nucleophilic substitution reactions.^{[5][6]} This makes CPTMS an ideal choice for applications requiring the covalent immobilization of biomolecules, catalysts, or other functional moieties.

The formation process is a two-step hydrolysis and condensation reaction. First, the methoxy groups (-OCH₃) on the silicon atom hydrolyze in the presence of trace surface water to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a cross-linked polysiloxane network.^{[7][8]}





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References

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